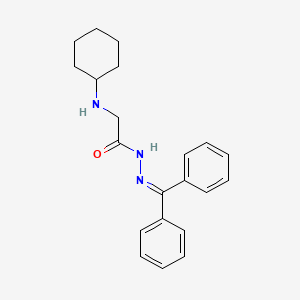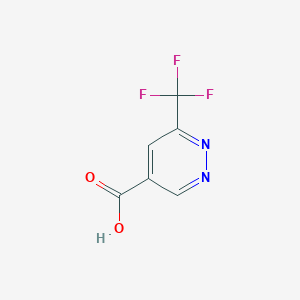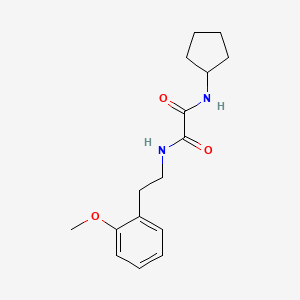
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea, also known as HMPU-12, is a synthetic compound that has been studied for its potential pharmaceutical properties. This compound has been found to have a wide range of biochemical and physiological effects, and has been the subject of several scientific research studies. In
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), a signaling molecule involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea has also been shown to reduce inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea is a synthetic compound, and may not fully mimic the effects of natural compounds in vivo. Additionally, the mechanism of action of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea is not fully understood, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea and its effects on cognitive function. Another area of interest is its potential as a treatment for cancer. Studies are needed to determine the efficacy of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea in different types of cancer and to identify potential combination therapies. Additionally, further studies are needed to explore the safety and toxicity of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea in vivo.
Métodos De Síntesis
The synthesis of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea involves the reaction of 1-chloro-3-(4-methoxyphenethyl)urea with 2-hydroxy-3-methoxy-2-methylpropanol in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea in high yield and purity.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea has been studied for its potential as a therapeutic agent for various diseases and conditions. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-15(19,11-20-2)10-17-14(18)16-9-8-12-4-6-13(21-3)7-5-12/h4-7,19H,8-11H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKHQXQKBLUKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)
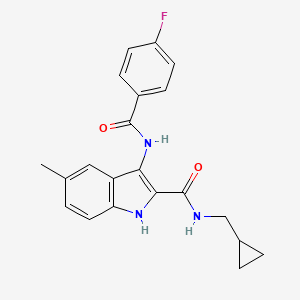
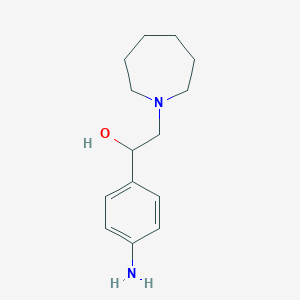
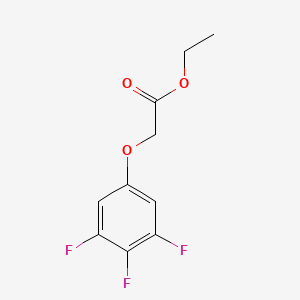
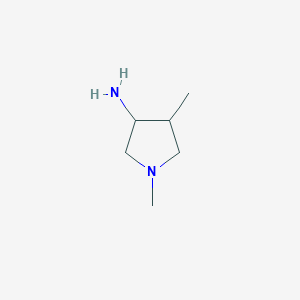

![prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2897458.png)

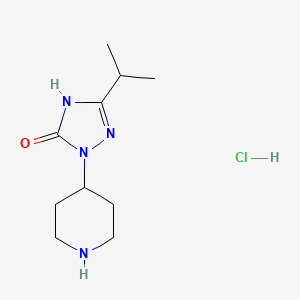
![N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897462.png)
